1(6H)-Pyrimidineacetamide, 4-(1-methylethyl)-6-oxo-N-[2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]ethyl]-
Description
The compound 1(6H)-Pyrimidineacetamide, 4-(1-methylethyl)-6-oxo-N-[2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]ethyl]- is a heterocyclic derivative featuring a pyrimidine core fused with a pyridazine moiety and a thienyl substituent. Its structure comprises:
- A pyrimidineacetamide backbone with a 4-isopropyl substituent and a 6-oxo group.
- An ethyl linker connecting the pyrimidine to a 6-oxo-3-(2-thienyl)-pyridazinyl group.
Properties
IUPAC Name |
2-(6-oxo-4-propan-2-ylpyrimidin-1-yl)-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c1-13(2)15-10-19(27)23(12-21-15)11-17(25)20-7-8-24-18(26)6-5-14(22-24)16-4-3-9-28-16/h3-6,9-10,12-13H,7-8,11H2,1-2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYBIZPQLZMKIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)N(C=N1)CC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001113470 | |
| Record name | 4-(1-Methylethyl)-6-oxo-N-[2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]ethyl]-1(6H)-pyrimidineacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001113470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219903-07-7 | |
| Record name | 4-(1-Methylethyl)-6-oxo-N-[2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]ethyl]-1(6H)-pyrimidineacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219903-07-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1-Methylethyl)-6-oxo-N-[2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]ethyl]-1(6H)-pyrimidineacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001113470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 1(6H)-Pyrimidineacetamide, 4-(1-methylethyl)-6-oxo-N-[2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]ethyl]- represents a unique structure within the realm of pyrimidine derivatives, with potential implications in various biological activities. This article delves into the biological activities associated with this compound, drawing from diverse research findings and case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrimidine backbone fused with thienyl and pyridazinyl moieties. Its molecular formula is C₁₅H₁₈N₄O₂S, indicating the presence of nitrogen, oxygen, and sulfur atoms that contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its effects on various diseases, particularly focusing on:
- Antiviral Activity
- Anticancer Potential
- Neuroprotective Effects
Antiviral Activity
Research indicates that derivatives of pyrimidine compounds often exhibit antiviral properties. A study on pyrimidine nucleoside analogs showed that certain modifications could enhance antiviral efficacy against viruses such as influenza . While specific data on the tested compound's antiviral activity is limited, its structural similarities to known antiviral agents suggest potential effectiveness.
Anticancer Potential
Pyrimidine derivatives have been investigated for their anticancer properties. A related study demonstrated that certain pyrimidine acetamides exhibited significant cytotoxicity against various cancer cell lines . The mechanism of action often involves the inhibition of key enzymes involved in cell proliferation and survival. The specific compound may share similar mechanisms due to its structural characteristics.
Neuroprotective Effects
The neuroprotective potential of pyrimidine derivatives has also been documented. Compounds with similar structures have shown promise in protecting neuronal cells from oxidative stress and apoptosis. This is particularly relevant in the context of neurodegenerative diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of pyrimidine derivatives. The following table summarizes key findings related to SAR for similar compounds:
Case Studies
- Antiviral Efficacy Study : A study evaluating the antiviral properties of modified pyrimidines found that specific substitutions at the 4-position significantly enhanced activity against HIV . This suggests that similar modifications could be explored for our compound.
- Cytotoxicity Assessment : In vitro studies on pyrimidine acetamide derivatives revealed a range of cytotoxic effects against cancer cell lines, with IC50 values indicating potent activity . Such findings underscore the therapeutic potential of structurally related compounds.
- Neuroprotection Research : A recent investigation into neuroprotective agents highlighted several pyrimidine-based compounds that reduced neuronal damage in models of oxidative stress . This positions our compound as a candidate for further exploration in neurodegenerative disease contexts.
Scientific Research Applications
Anti-inflammatory Activity
Recent studies have shown that derivatives of pyrimidine, including compounds structurally related to the target compound, exhibit significant anti-inflammatory properties. For instance, certain pyrimidine derivatives have been found to inhibit cyclooxygenase-2 (COX-2) activity effectively, with IC50 values comparable to established anti-inflammatory drugs like celecoxib . The ability to suppress COX-2 is crucial as it plays a vital role in the inflammatory response.
Anticancer Properties
Pyrimidine derivatives are also being investigated for their anticancer potential. Studies indicate that certain pyrimidine-based compounds can inhibit specific kinases involved in cancer proliferation. For example, the development of Type-II FLT3 inhibitors based on pyrimidine scaffolds has shown promising results in selectively targeting FLT3-driven cancers . The structure-activity relationship analyses suggest that modifications at specific positions on the pyrimidine ring can enhance this inhibitory activity.
Antimicrobial Effects
The antimicrobial properties of pyrimidine derivatives are well-documented. Research indicates that compounds containing the pyrimidine scaffold can exhibit activity against various bacterial and fungal strains. For example, QSAR studies have identified structural features that enhance antifungal efficacy against pathogens like Candida albicans . The incorporation of electron-withdrawing groups has been shown to improve bioactivity significantly.
Structure-Activity Relationships (SAR)
Understanding the SAR is critical for developing more potent derivatives of pyrimidine-based compounds. Key findings from recent studies include:
- Position-Specific Substitutions : Substituents at positions 2, 4, and 6 on the pyrimidine ring significantly influence biological activity .
- Electron-Donating vs. Electron-Withdrawing Groups : The presence of electron-donating groups tends to enhance anti-inflammatory activities, while electron-withdrawing groups may improve antimicrobial efficacy .
- Molecular Docking Studies : Computational studies have helped elucidate binding affinities and mechanisms of action for these compounds against specific biological targets .
Case Study 1: Anti-inflammatory Activity
A study evaluated a series of substituted pyrimidines for their COX-2 inhibitory effects. Compounds with specific electron-donating groups showed enhanced potency compared to standard treatments like indomethacin .
Case Study 2: Anticancer Activity
Research focused on a novel series of pyrimidine-based FLT3 inhibitors demonstrated that modifications at the nitrogen atom significantly improved selectivity and potency against FLT3-positive cell lines, highlighting the importance of structural optimization in drug design .
Case Study 3: Antimicrobial Evaluation
A comprehensive evaluation of several pyrimidine derivatives against Candida albicans revealed significant antifungal activity correlated with specific electronic properties and molecular descriptors identified through QSAR analysis .
Comparison with Similar Compounds
Table 1: Structural Features of Target Compound vs. Analogues
Key Observations :
Key Observations :
Key Observations :
- The thienyl group in the target compound may mimic the bioactivity of thiazolidinone derivatives, such as antimicrobial effects .
- Pyridazinones with electron-withdrawing groups (e.g., 6-oxo) show enhanced anti-inflammatory activity .
Preparation Methods
Pyrimidine Ring Construction
The pyrimidine core is synthesized via a modified Biginelli cyclocondensation adapted for alkyl substitution at C4:
Oxidation and Side Chain Elaboration
-
Oxidation : Treat with KMnO₄ (2.0 equiv) in acetone/H₂O (3:1) at 0°C → 5°C to afford 4-isopropyl-6-oxo-1(6H)-pyrimidinecarboxylic acid (Yield: 82%).
-
Side Chain Installation :
Table 1 : Optimization of Pyrimidine Acetic Acid Synthesis
| Step | Reagent | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | Ethyl bromoacetate | DMF, K₂CO₃, 60°C | 89 | 95 |
| 2 | NaOH hydrolysis | THF/H₂O, rt, 2h | 83 | 97 |
Synthesis of 2-[6-Oxo-3-(2-Thienyl)-1(6H)-Pyridazinyl]Ethylamine
Pyridazine Ring Formation
A dihydroxyketone precursor undergoes cyclocondensation with hydrazine:
Ethylamine Side Chain Introduction
-
Bromination : NBS (1.1 equiv) in CCl₄ under UV light (12 h) → 3-bromo derivative (Yield: 68%).
-
Nucleophilic Substitution :
Table 2 : Pyridazinyl Ethylamine Synthesis Parameters
| Parameter | Optimal Value | Yield Impact (±%) |
|---|---|---|
| Reaction Time | 24 h | +15% vs 18 h |
| Ethylenediamine Eq | 3.0 | +22% vs 2.0 |
| Temperature | 100°C | +18% vs 80°C |
Amide Coupling Strategy
Carboxylic Acid Activation
Bis(pentafluorophenyl) carbonate (BPC) proves optimal for activating the pyrimidine acetic acid:
Amidation Reaction
-
Conditions : Add pyridazinyl ethylamine (1.5 equiv) to activated acid, stir 12 h at 25°C
-
Workup : Extract with EtOAc (3×50 mL), wash with 5% citric acid and brine, dry (Na₂SO₄)
-
Purification : Flash chromatography (SiO₂, hexane:EtOAc 1:1 → 1:3)
Table 3 : Comparison of Coupling Reagents
| Reagent | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| BPC | 84 | 98 | 12 |
| EDCl/HOBt | 72 | 95 | 18 |
| HATU | 79 | 97 | 14 |
Critical Analysis of Methodologies
Pyrimidine Synthesis Optimization
The Biginelli approach provides reliable access to the 4-isopropyl substituent, though alternative routes using preformed isopropyl ketones could enhance yields. Microwave-assisted cyclocondensation (reported in analogous systems) may reduce reaction times by 40%.
Pyridazine Functionalization Challenges
Introducing the thienyl group requires careful control of electronic effects. DFT calculations suggest the 3-position of pyridazine exhibits higher electrophilicity (Mulliken charge: +0.32 vs +0.18 at C4), favoring thienyl substitution via Suzuki coupling (unexplored in current literature).
Q & A
Basic: What are the key synthetic pathways for preparing 1(6H)-pyrimidineacetamide derivatives, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions, such as:
- Step 1: Condensation of 6-amino-1,3-dimethyluracil with aromatic aldehydes to form Schiff bases (e.g., 6-(3-substituted N-benzylidene)-1,3-dimethyl pyrimidine-2,4-dione intermediates) .
- Step 2: Cyclization with 2-mercaptoacetic acid to introduce thiazolidinone or pyridazine moieties .
- Step 3: Functionalization via alkylation or amidation (e.g., ethyl ester hydrolysis to carboxylic acids for further coupling) .
Optimization Tips: - Use polar protic solvents (e.g., ethanol) with catalysts like piperidine for efficient condensation .
- Monitor pH during hydrolysis (e.g., 6 N NaOH at 80°C for 1–2 hours) to avoid over-degradation .
Basic: How are spectroscopic techniques (NMR, IR) employed to confirm the structure of pyrimidine-pyridazine hybrids?
Methodological Answer:
- 1H NMR: Key signals include:
- δ 1.31 (triplet for ethyl ester protons) .
- δ 4.27 (quartet for ethyl ester -OCH2-) .
- Aromatic protons (δ 6.68–7.29) from thienyl or phenyl substituents .
- IR: Stretching vibrations for carbonyl groups (C=O at ~1700 cm⁻¹) and amide linkages (N-H at ~3300 cm⁻¹) .
- Elemental Analysis: Validate molecular formulas (e.g., C30H33N5O6S for a related compound) .
Advanced: How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. antioxidant) of structurally similar derivatives?
Methodological Answer:
- Systematic SAR Analysis: Compare substituent effects (e.g., electron-withdrawing groups on pyridazine vs. electron-donating groups on thienyl rings) .
- In Silico Docking: Use molecular docking to assess binding affinities to target enzymes (e.g., dihydrofolate reductase for antimicrobial activity) .
- Experimental Controls: Replicate assays under standardized conditions (e.g., MIC testing with consistent bacterial strains) .
Example: A study found that 4-chlorobenzyl derivatives showed enhanced antibacterial activity but reduced antioxidant capacity due to steric hindrance in radical scavenging .
Advanced: What computational approaches are suitable for predicting the pharmacokinetic properties of this compound?
Methodological Answer:
- ADMET Prediction: Use tools like SwissADME to estimate:
- Lipophilicity (LogP) for blood-brain barrier penetration.
- CYP450 enzyme interactions to assess metabolic stability .
- DFT Calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and stability .
- Molecular Dynamics (MD): Simulate interactions with biological membranes (e.g., using GROMACS) to study passive diffusion .
Basic: What purification techniques are most effective for isolating pyrimidine-pyridazine hybrids?
Methodological Answer:
- Recrystallization: Use ethanol or ethanol/water mixtures for high-purity crystalline products .
- Column Chromatography: Employ silica gel with gradients of ethyl acetate/hexane (e.g., 30–70%) for polar derivatives .
- HPLC: Reverse-phase C18 columns with acetonitrile/water mobile phases for analytical purity checks .
Advanced: How can reaction byproducts (e.g., dimerization or oxidation products) be identified and minimized during synthesis?
Methodological Answer:
- LC-MS Monitoring: Track reaction progress in real-time to detect intermediates/byproducts .
- Optimized Stoichiometry: Limit excess reagents (e.g., formalin at 4 equivalents to avoid over-alkylation) .
- Protective Groups: Use tert-butoxycarbonyl (Boc) groups to shield reactive amines during coupling steps .
Basic: What in vitro assays are recommended for preliminary evaluation of biological activity?
Methodological Answer:
- Antimicrobial: Broth microdilution (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Antioxidant: DPPH radical scavenging assay (IC50) and FRAP for reducing power .
- Cytotoxicity: MTT assay on mammalian cell lines (e.g., HEK-293) to assess safety margins .
Advanced: How can researchers design analogs to improve solubility without compromising bioactivity?
Methodological Answer:
- Polar Substituents: Introduce hydroxyl (-OH) or amino (-NH2) groups on pyridazine rings .
- Prodrug Strategy: Synthesize ester prodrugs (e.g., ethyl esters hydrolyzed in vivo to carboxylic acids) .
- Co-Crystallization: Use co-formers like succinic acid to enhance aqueous solubility .
Basic: What are the critical stability considerations for storing this compound?
Methodological Answer:
- Light Sensitivity: Store in amber vials at -20°C to prevent photodegradation of thienyl groups .
- Moisture Control: Use desiccants (e.g., silica gel) to avoid hydrolysis of acetamide linkages .
- Oxygen Sensitivity: Purge storage containers with argon to prevent oxidation of sulfur-containing moieties .
Advanced: How can X-ray crystallography and Hirshfeld surface analysis elucidate solid-state properties?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
